molecular formula C18H18N4O2 B2801186 6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one CAS No. 905797-96-8

6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one

Cat. No. B2801186
CAS RN: 905797-96-8
M. Wt: 322.368
InChI Key: CZVWAEJYVFOEOW-UHFFFAOYSA-N
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Description

6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the triazine family. It is also known as 'EBT' or '4-ethoxybenzyl triazine'. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. In

Scientific Research Applications

Synthesis and Imaging Applications

The synthesis of related triazine derivatives has shown potential for imaging applications, specifically as PET (Positron Emission Tomography) tracers for imaging of p38α mitogen-activated protein kinase, demonstrating the compound's relevance in the development of diagnostic tools in medical research (Wang, Gao, & Zheng, 2014).

Impact on Plant Biology

Research into triazine compounds similar in structure to 6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one has shown effects on the integrity of chloroplasts in plants, indicating a potential avenue for studying herbicide action and plant physiology. Such studies help in understanding how these compounds influence photosynthesis and other plant biological processes (Muñoz, Martı́nez-Martı́nez, Ros‐Barceló, & Pedreño, 1990).

Antimicrobial and Antibacterial Activity

The synthesis and evaluation of s-triazine-based chalcones and their derivatives have been explored for their antibacterial activity, showcasing the compound's potential as a framework for developing new antimicrobial agents. This highlights the significance of triazine derivatives in pharmaceutical research and their potential application in combating bacterial infections (Solankee, Kapadia, Solankee, & Patel, 2009).

properties

IUPAC Name

3-anilino-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-24-15-10-8-13(9-11-15)12-16-17(23)20-18(22-21-16)19-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVWAEJYVFOEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one

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